2-[(E)-(2-phenylhydrazinylidene)methyl]phenyl (2E)-3-phenylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]PHENYL (2E)-3-PHENYLPROP-2-ENOATE is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]PHENYL (2E)-3-PHENYLPROP-2-ENOATE typically involves the condensation reaction between 2-phenylhydrazine and 3-phenylprop-2-enoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced techniques such as microwave-assisted synthesis or flow chemistry can enhance the efficiency and scalability of the production process. Quality control measures are implemented to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-[(E)-(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]PHENYL (2E)-3-PHENYLPROP-2-ENOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives or other reduced forms.
Substitution: The phenyl groups in the compound can participate in substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phenylhydrazine oxides, while reduction may produce hydrazine derivatives.
Scientific Research Applications
2-[(E)-(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]PHENYL (2E)-3-PHENYLPROP-2-ENOATE has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatment strategies.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(E)-(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]PHENYL (2E)-3-PHENYLPROP-2-ENOATE involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through the modulation of enzyme activity, inhibition of specific signaling pathways, or interaction with cellular receptors. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- 2-Hydroxy-2-methylpropiophenone
- 1-Hydroxy-1-methylethyl phenyl ketone
- 2-Methyl-3-phenyl-3-oxopropan-2-ol
Comparison: Compared to similar compounds, 2-[(E)-(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]PHENYL (2E)-3-PHENYLPROP-2-ENOATE exhibits unique reactivity and potential applications due to its specific chemical structure. The presence of both phenylhydrazine and phenylprop-2-enoate groups contributes to its distinct properties and makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H18N2O2 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
[2-[(E)-(phenylhydrazinylidene)methyl]phenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C22H18N2O2/c25-22(16-15-18-9-3-1-4-10-18)26-21-14-8-7-11-19(21)17-23-24-20-12-5-2-6-13-20/h1-17,24H/b16-15+,23-17+ |
InChI Key |
DXUIOIRFFVADIJ-DYXVEQEQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=CC=C2/C=N/NC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC=C2C=NNC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.